Epanorin

Description

Structure

3D Structure

Properties

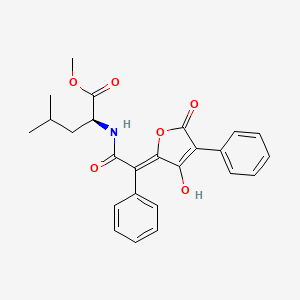

Molecular Formula |

C25H25NO6 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1 |

InChI Key |

IBSRGCBHIASQMQ-BKBKCADHSA-N |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: Epanorin-Induced Cell Cycle Arrest Analysis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanorin, a secondary metabolite derived from lichens of the Acarospora species, has demonstrated potential as an anti-proliferative agent.[1][2][3] Studies have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 breast cancer cells, by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with Propidium Iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle

The protocol involves treating cultured cells with this compound to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to eliminate double-stranded RNA, which can also be stained by PI. The cells are then stained with Propidium Iodide, a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis of the PI-stained cells allows for the discrimination of cell populations in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

-

Cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (see recipe below)

-

RNase A (DNase-free)

-

Flow cytometer

-

Flow cytometry tubes

PI Staining Solution Recipe

| Component | Final Concentration | Amount for 10 mL |

| Triton X-100 | 0.1% (v/v) | 100 µL of 10% stock |

| Propidium Iodide | 20 µg/mL | 40 µL of 500 µg/mL stock |

| RNase A | 200 µg/mL | 2 mg |

| PBS | - | to 10 mL |

Note: Prepare fresh and protect from light.

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels and allow them to attach and grow to the desired confluency (typically 60-70%).

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

For adherent cells, aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes to pellet the cells.

-

Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 0.5 mL of the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.

-

Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel for PI detection.

-

Collect data for at least 10,000 events per sample.

-

Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

-

Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.

-

Display the PI fluorescence of the single-cell population on a histogram to visualize the cell cycle distribution.

-

Data Presentation

Table 1: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 48 hours

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |

| This compound (10 µM) | 68.7 ± 2.5 | 20.1 ± 1.2 | 11.2 ± 0.6 |

| This compound (25 µM) | 79.4 ± 3.0 | 12.3 ± 0.9 | 8.3 ± 0.5 |

| This compound (50 µM) | 86.1 ± 2.8 | 6.5 ± 0.7 | 7.4 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ames Test for Assessing the Mutagenicity of Epanorin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epanorin is a secondary metabolite derived from lichens, specifically from species of Acarospora.[1][2][3] It has been investigated for its potential as an antineoplastic agent, demonstrating inhibitory effects on the proliferation of cancer cells, such as MCF-7 breast cancer cells.[1][2] An essential aspect of preclinical drug development is the assessment of a compound's mutagenic potential. The Ames test, a widely used bacterial reverse mutation assay, is a rapid and reliable method to evaluate the genotoxicity of a substance. This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test, based on established methodologies. Previous studies have indicated that this compound is non-mutagenic.

Principle of the Ames Test

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and cannot grow on a histidine-deficient medium. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine and consequently to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates its mutagenic potential. The assay can be performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism, to detect mutagens that require metabolic activation.

Data Presentation

The following table presents a hypothetical data set from an Ames test performed on this compound. The data are presented as the mean number of revertant colonies per plate ± standard deviation from triplicate plates. The results are consistent with the published findings that this compound is non-mutagenic.

| Salmonella typhimurium Strain | This compound Concentration (µ g/plate ) | Without S9 Metabolic Activation | With S9 Metabolic Activation |

| TA98 | 0 (Vehicle Control) | 25 ± 4 | 30 ± 5 |

| 10 | 27 ± 3 | 32 ± 4 | |

| 50 | 24 ± 5 | 29 ± 6 | |

| 100 | 26 ± 4 | 31 ± 3 | |

| 500 | 23 ± 6 | 28 ± 5 | |

| Positive Control | 450 ± 35 | 510 ± 42 | |

| TA100 | 0 (Vehicle Control) | 120 ± 15 | 135 ± 18 |

| 10 | 125 ± 12 | 140 ± 15 | |

| 50 | 118 ± 17 | 130 ± 20 | |

| 100 | 122 ± 14 | 138 ± 16 | |

| 500 | 115 ± 19 | 128 ± 19 | |

| Positive Control | 980 ± 75 | 1150 ± 90 |

Experimental Protocols

This section details the methodology for conducting the Ames test to evaluate the mutagenicity of this compound.

Materials

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 (and others such as TA1535, TA1537, and E. coli WP2 uvrA as per OECD 471 guidelines).

-

This compound: Dissolved in a suitable solvent (e.g., DMSO).

-

Positive Controls:

-

Without S9: Sodium azide for TA100, 2-nitrofluorene for TA98.

-

With S9: 2-aminoanthracene for all strains.

-

-

Negative Control: The solvent used to dissolve this compound (e.g., DMSO).

-

Media and Reagents:

-

Nutrient broth (e.g., Oxoid Nutrient Broth No. 2).

-

Minimal glucose agar plates.

-

Top agar supplemented with a trace amount of histidine and biotin.

-

S9 fraction from Aroclor 1254-induced rat liver.

-

Cofactor solution for S9 mix (NADP and glucose-6-phosphate).

-

Experimental Procedure

-

Bacterial Culture Preparation: Inoculate each Salmonella typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.

-

Ames Test (Plate Incorporation Method):

-

To a sterile tube, add 2 mL of molten top agar maintained at 45°C.

-

Add 0.1 mL of the overnight bacterial culture.

-

Add 0.1 mL of the this compound test solution (or positive/negative control).

-

For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of a phosphate buffer.

-

Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

Incubate the plates in the dark at 37°C for 48-72 hours.

-

-

Data Collection and Analysis:

-

Count the number of revertant colonies on each plate.

-

Calculate the mean and standard deviation for each concentration of this compound and for the controls.

-

A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

Visualizations

Experimental Workflow for the Ames Test

Caption: Workflow of the Ames test for assessing the mutagenicity of this compound.

Logical Relationship in Mutagenicity Assessment

Caption: Decision pathway for determining the mutagenicity of this compound.

References

Application Note: Dissolution and Preparation of Epanorin for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epanorin is a secondary metabolite derived from lichens of the Acarospora species.[1][2] It has been identified as a molecule of interest in cancer research due to its anti-proliferative effects.[3] Specifically, studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2] Unlike many cytotoxic agents, this compound's mechanism appears to be independent of DNA fragmentation and apoptosis induction. Proper dissolution and preparation of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro settings. This document provides detailed protocols for the solubilization of this compound and the preparation of stock and working solutions for cell-based assays.

Chemical and Physical Properties

This compound is a yellow, solid compound derived from shikimic acid. A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅NO₆ | |

| Molar Mass | 435.48 g/mol | |

| Appearance | Yellow Solid |

Solubility Data

Based on published literature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating stock solutions for in vitro studies is dimethyl sulfoxide (DMSO).

| Solvent | Solubility & Recommended Use | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble. Recommended for preparing high-concentration stock solutions. | |

| Aqueous Buffers / Media | Poor solubility. Not recommended for initial dissolution. | |

| Acetone | Used for initial extraction from lichen thalli. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. Concentrated stocks are stable for longer periods when stored correctly.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.35 mg of this compound in 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates remain, brief sonication in a water bath may be used until the solution is clear.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to obtain the final working concentration for treating cells.

Materials:

-

Concentrated this compound stock solution (from Protocol 1)

-

Sterile, pre-warmed complete cell culture medium

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Remove an aliquot of the concentrated this compound stock solution from the -20°C freezer and thaw it at room temperature.

-

Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the final desired experimental concentration.

-

Example: To prepare a medium with a final concentration of 28 µM this compound (a concentration used in cell cycle analysis studies), you would dilute a 10 mM stock solution approximately 1:357 in the cell culture medium.

-

-

Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

-

Application: Mix the final working solution gently and apply it to the cells as required by the experimental design.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound from powder to the final working solution for in vitro experiments.

Caption: Workflow for this compound solution preparation.

Cellular Mechanism of Action Diagram

This diagram summarizes the known effects of this compound on MCF-7 breast cancer cells as reported in the literature.

Caption: Cellular effects of this compound on MCF-7 cells.

References

- 1. This compound, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Epanorin: Application Notes on Stability and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and maintaining the stability of Epanorin, a lichen secondary metabolite with potential therapeutic applications. Due to the limited availability of specific stability data for this compound, this document outlines recommended protocols based on the general properties of related compounds, such as pulvinic acid derivatives and other lichen secondary metabolites, and established principles of drug stability testing.

Physicochemical Properties and Structure

This compound is a yellow crystalline solid belonging to the pulvinic acid family of natural products.[1] Its structure, methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate, contains several functional groups that may be susceptible to degradation, including an ester, an amide, a hydroxyl group, and a furanone ring.[2] Understanding this structure is crucial for predicting potential degradation pathways.

Molecular Formula: C₂₅H₂₅NO₆[2] Molar Mass: 435.476 g·mol⁻¹[3]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, based on its chemical structure, several potential degradation routes can be postulated. These include hydrolysis, oxidation, and photodecomposition.

-

Hydrolysis: The ester and amide linkages in the this compound molecule are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

-

Oxidation: The presence of a phenolic hydroxyl group and the conjugated double bond system may make this compound susceptible to oxidative degradation, potentially leading to the formation of colored degradation products.

-

Photodecomposition: As a colored compound, this compound may absorb light in the UV-visible range, which could lead to photochemical degradation. Many lichen secondary metabolites are known to offer protection against UV radiation, suggesting a degree of photostability, but this needs to be experimentally verified for isolated this compound.[4]

Recommended Storage Conditions

Based on the general stability of lichen secondary metabolites and the potential degradation pathways of this compound, the following storage conditions are recommended to ensure its integrity.

| Condition | Solid Form | In Solution (e.g., DMSO, Methanol) |

| Temperature | -20°C for long-term storage. | -20°C for short-term (days to weeks). -80°C for long-term storage. |

| Light | Protect from light. Store in amber vials or light-blocking containers. | Protect from light. Use amber vials and minimize exposure during handling. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term reference standards. | Degas solvents before use and store solutions under an inert atmosphere to minimize oxidation. |

| Humidity | Store in a desiccated environment to prevent hydrolysis. | Use anhydrous solvents. |

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Protocol:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute this compound and any potential impurities.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and determine the optimal detection wavelength for this compound.

-

Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between this compound and any observed peaks.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify likely degradation products and to demonstrate the specificity of the stability-indicating method.

Protocol:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The goal is to achieve 5-20% degradation of the active ingredient.

Data Presentation of Stability Studies

The results of the stability studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) |

| Control | 100.0 | < 0.1 | 100.0 |

| 1N HCl, 60°C, 24h | 85.2 | 14.5 | 99.7 |

| 1N NaOH, 60°C, 24h | 78.9 | 20.8 | 99.7 |

| 3% H₂O₂, RT, 24h | 92.1 | 7.6 | 99.7 |

| Heat (80°C), 48h | 98.5 | 1.3 | 99.8 |

| Photolysis (ICH) | 95.3 | 4.5 | 99.8 |

Table 2: Long-Term Stability Study at Recommended Storage Conditions (Hypothetical Data)

| Time Point | Storage Condition | % Assay of this compound | % Total Impurities |

| Initial | -20°C, Protected from Light | 100.0 | < 0.1 |

| 3 Months | -20°C, Protected from Light | 99.8 | 0.2 |

| 6 Months | -20°C, Protected from Light | 99.6 | 0.4 |

| 12 Months | -20°C, Protected from Light | 99.2 | 0.8 |

Conclusion and Recommendations

While specific stability data for this compound is not yet publicly available, the protocols and recommendations provided in these application notes offer a robust framework for researchers to ensure the quality and integrity of their this compound samples. It is strongly recommended that researchers perform their own stability studies using the outlined protocols to establish in-house stability data for their specific formulations and storage conditions. The use of a validated stability-indicating HPLC method is crucial for obtaining reliable data. Proper storage, including protection from light, moisture, and extreme temperatures, is paramount for preserving the stability of this compound.

References

Epanorin in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epanorin, a secondary metabolite isolated from lichens, has emerged as a promising candidate in anticancer drug discovery. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound. The information compiled from preclinical studies highlights its antiproliferative activity, primarily through the induction of cell cycle arrest at the G0/G1 phase, with a favorable safety profile characterized by low cytotoxicity in normal cells and a lack of mutagenicity.

Biological Activity and Mechanism of Action

This compound exhibits selective antiproliferative effects against cancer cells, with a notable efficacy in breast cancer models. Its primary mechanism of action is the induction of cell cycle arrest at the G0/G1 checkpoint, thereby inhibiting cancer cell proliferation.

Antiproliferative Activity

This compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines. Notably, in MCF-7 breast cancer cells, this compound can inhibit cell growth by up to 80%.[1] While specific IC50 values for a broad range of cancer cell lines are not widely published, its potent effect on MCF-7 cells underscores its potential as an anticancer agent.

Table 1: Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Maximum Inhibition (%) | Reference |

| MCF-7 | Breast Cancer | ~80 | [1] |

| Meningioma | Meningioma | ~40 | [1] |

| HEK293 (normal) | - | ~20 | [1] |

| Human Fibroblasts (normal) | - | ~20 | [1] |

G0/G1 Cell Cycle Arrest

The primary mechanism behind this compound's antiproliferative effect is its ability to arrest cancer cells in the G0/G1 phase of the cell cycle. In MCF-7 cells, treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the number of cells entering the S phase.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |

| Control (DMSO) | 73 | 10 | |

| This compound | 86 | 4.3 |

The proposed signaling pathway for this compound-induced G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. While direct binding targets of this compound are still under investigation, the G0/G1 arrest suggests a potential impact on the Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are critical for the G1/S transition.

Safety Profile

Preclinical studies indicate that this compound has a promising safety profile, with low toxicity to normal cells and no evidence of mutagenicity.

Cytotoxicity in Normal Cells

This compound exhibits significantly lower cytotoxicity in non-cancerous cell lines compared to cancer cells. Studies on the normal embryonic kidney cell line HEK293 and human fibroblasts showed minimal growth inhibition (up to 20%) at concentrations that were highly effective against MCF-7 breast cancer cells.

Apoptosis and DNA Fragmentation

Investigations into the mechanism of cell death induced by this compound have shown that it does not cause DNA fragmentation in MCF-7 cells, as determined by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This suggests that its primary mode of action is cytostatic (inhibiting cell proliferation) rather than cytotoxic (inducing cell death) through apoptosis at the tested concentrations.

Mutagenicity

The mutagenic potential of this compound was assessed using the Salmonella typhimurium reverse mutation assay (Ames test). The results from this assay indicated that this compound is non-mutagenic. Specific quantitative data from these studies are not publicly available.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

Sulforhodamine B (SRB) Proliferation Assay

This assay is used to determine the antiproliferative activity of this compound by measuring cell density based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution by staining DNA with propidium iodide (PI).

Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

TUNEL Assay for DNA Fragmentation

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (commercial kits are recommended)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Sample Preparation: Culture and treat cells with this compound as required. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP) according to the kit manufacturer's instructions.

-

Detection: For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Visualization: Analyze the samples using a fluorescence microscope or flow cytometer to detect the fluorescent signal in apoptotic cells.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.

Materials:

-

Salmonella typhimurium histidine-dependent strains (e.g., TA98, TA100)

-

S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

-

Minimal glucose agar plates

-

Top agar

Protocol:

-

Bacterial Culture: Grow an overnight culture of the S. typhimurium tester strain.

-

Assay Preparation: To a tube containing molten top agar, add the bacterial culture, the test compound (this compound) at various concentrations, and either S9 mix or a buffer control.

-

Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Future Directions

This compound presents a compelling profile as a lead compound for the development of a novel anticancer therapeutic. Further research should focus on:

-

Target Identification: Elucidating the direct molecular targets of this compound within the cell cycle machinery.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, excretion, and dose-response relationship of this compound.

-

Structural Optimization: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The comprehensive data and protocols provided herein are intended to facilitate further investigation into the promising therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Epanorin Synthesis and Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Epanorin.

Synthesis Troubleshooting

The synthesis of this compound can be achieved through the ring-opening of pulvinic acid dilactone (PAD) with L-leucine methyl ester.[1][2][3] This reaction is generally high-yielding, but several factors can affect its outcome.[3]

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors.[4] The most common issues include:

-

Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of starting materials.

-

Side Reactions: The presence of impurities, especially water, can lead to unwanted side reactions, such as the hydrolysis of the pulvinic acid dilactone to pulvinic acid.

-

Degradation of Product: this compound, like many complex organic molecules, may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup.

-

Mechanical Losses: Significant loss of product can occur during transfers, extractions, and other workup procedures, especially on a small scale.

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and product. What could these be?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. For the synthesis of this compound from PAD, these could include:

-

Pulvinic Acid: Formed from the hydrolysis of pulvinic acid dilactone if moisture is present in the reaction.

-

Unreacted L-leucine methyl ester: This may be visible on the TLC if a large excess was used.

-

Epimerized Product: Depending on the reaction conditions, some epimerization at the chiral center of the leucine moiety might occur.

Q3: How can I improve the yield and purity of my crude this compound?

A3: To enhance the yield and purity, consider the following optimizations:

-

Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the hydrolysis of pulvinic acid dilactone.

-

Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Avoid unnecessarily high temperatures that could lead to degradation.

-

Control Stoichiometry: Use a slight excess of L-leucine methyl ester to drive the reaction to completion, but avoid a large excess which can complicate purification.

-

Careful Workup: Perform the aqueous workup efficiently and avoid vigorous shaking that can lead to emulsions. Ensure the pH is controlled to prevent product degradation.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, dissolve pulvinic acid dilactone (1.0 g, 3.42 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Reactant: To the stirred solution, add L-leucine methyl ester hydrochloride (0.75 g, 4.11 mmol) followed by triethylamine (0.67 mL, 4.81 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

-

Workup: Quench the reaction with the addition of 20 mL of 1M HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification of Crude Product: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis Troubleshooting

| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) |

| Reaction Time | 4 hours | 12 hours |

| Temperature | 40°C | Room Temperature |

| L-leucine methyl ester (equivalents) | 1.0 | 1.2 |

| Crude Yield | 45% | 85% |

| Purity (by HPLC) | 70% | 92% |

Purification Troubleshooting

The purification of this compound is typically achieved by flash column chromatography followed by recrystallization.

Frequently Asked Questions (FAQs): Purification

Q1: My compound is not separating well on the silica gel column. What can I do?

A1: Poor separation during column chromatography can be due to several factors:

-

Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve this compound from impurities. It is crucial to carefully select the solvent system based on TLC analysis.

-

Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

-

Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation.

-

Compound Degradation on Silica: Some compounds are unstable on silica gel. If you suspect this, you can try using deactivated silica gel or an alternative stationary phase like alumina.

Q2: this compound is not crystallizing from the chosen solvent system. What steps can I take?

A2: Failure to crystallize is a common issue in purification. Here are some troubleshooting steps:

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

-

Increase Concentration: You may have used too much solvent. Try to carefully evaporate some of the solvent and cool the solution again.

-

Change the Solvent: The chosen solvent may not be suitable. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

-

Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q3: The purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of an impure compound. The presence of residual solvent or other impurities can depress and broaden the melting point. Further purification, such as re-crystallization or another round of column chromatography, may be necessary.

Hypothetical Experimental Protocol: Purification of this compound

-

Column Chromatography:

-

Preparation: Pack a glass column with silica gel in a 3:1 hexane:ethyl acetate slurry.

-

Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of 10% to 30% ethyl acetate in hexane. Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions and concentrate under reduced pressure.

-

-

Recrystallization:

-

Dissolution: Dissolve the purified this compound from the column in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Data Presentation: Purification Troubleshooting

| Parameter | Condition A (Poor Purity) | Condition B (High Purity) |

| Chromatography Eluent | Isocratic 20% EtOAc in Hexane | Gradient 10-30% EtOAc in Hexane |

| Recrystallization Solvent System | Methanol | Ethyl Acetate/Hexane |

| Final Yield | 35% | 75% |

| Purity (by HPLC) | 95.0% | 99.5% |

| Melting Point | 158-161 °C | 162-163 °C |

Visual Guides

This compound Synthesis Pathway

Caption: Synthetic route to this compound from pulvinic acid dilactone.

This compound Purification Workflow

Caption: Purification workflow for obtaining high-purity this compound.

Troubleshooting Logic for Low Synthesis Yield

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Epanorin Extraction from Natural Sources

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Epanorin from its natural lichen sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low or No Yield of this compound in the Crude Extract

| Potential Cause | Troubleshooting Step |

| Incorrect Lichen Species: | Verify the lichen species. This compound is primarily found in lichens of the Acarospora genus. Misidentification will lead to failed extraction. |

| Improper Sample Preparation: | Ensure lichen thalli are thoroughly cleaned of debris and dried completely before extraction. Residual moisture can reduce extraction efficiency. |

| Inefficient Solvent Extraction: | Acetone is a commonly used and effective solvent for this compound extraction. If yields are low, consider sequential extractions (e.g., 2-3 times with fresh solvent) to ensure complete recovery. Ensure adequate solvent-to-sample ratio to allow for proper immersion and extraction. |

| Degradation of this compound: | Although stable under standard extraction conditions, prolonged exposure to high temperatures or harsh pH conditions should be avoided. Conduct extractions at room temperature. |

Issue 2: Difficulty in Purifying this compound from the Crude Extract

| Potential Cause | Troubleshooting Step |

| Co-extraction of Similar Compounds: | Lichen extracts are complex mixtures. Other secondary metabolites with similar polarities to this compound may co-elute during column chromatography. |

| - Optimize the Solvent Gradient: Use a shallow gradient of hexane and ethyl acetate during silica gel column chromatography to improve the separation of compounds with close retention factors. | |

| - Alternative Chromatographic Techniques: Consider using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for higher resolution purification. | |

| Poor Separation on Silica Gel Column: | - Check Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling. |

| - Adjust Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude extract applied to the column. | |

| This compound is not Eluting from the Column: | Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: Acetone is a highly effective solvent for the extraction of this compound from lichen sources[1]. Methanol and ethanol can also be used, but acetone is often preferred.

Q2: What is a typical extraction procedure for this compound?

A2: A common method involves the following steps:

-

Clean and dry the lichen thalli.

-

Perform successive extractions with acetone at room temperature (e.g., for 48 hours followed by another 24 hours)[1].

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Q3: How can I monitor the purification of this compound?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the fractions obtained from column chromatography. The TLC plates can be visualized under UV light (254/365 nm) and/or by using a sulfuric acid spray reagent[1].

Q4: What are some common challenges in working with lichen-derived compounds like this compound?

A4: The primary challenges include the slow growth rate of lichens and the often low biomass available, which can limit the amount of starting material[2][3]. Additionally, the chemical complexity of lichen extracts can make the isolation and purification of specific compounds challenging.

Data Presentation

| Solvent | Relative Polarity | Typical Applicability for Lichen Metabolites |

| Hexane | 0.009 | Good for extracting non-polar compounds, often used for initial defatting. |

| Dichloromethane | 0.309 | Effective for a range of less polar to moderately polar metabolites. |

| Acetone | 0.355 | Proven effective for this compound extraction. |

| Ethyl Acetate | 0.228 | Commonly used in chromatographic separation; can also be used for extraction. |

| Ethanol | 0.654 | Good for extracting a broad range of polar compounds. |

| Methanol | 0.762 | Effective for extracting polar metabolites. |

Experimental Protocols

Detailed Methodology for this compound Extraction and Purification

-

Sample Preparation: Thoroughly clean the lichen thalli (e.g., Acarospora schleicheri) to remove any substrate and debris. Wash the thalli with distilled water and dry them at 60°C.

-

Extraction:

-

Immerse the dried and ground lichen material in acetone at room temperature (approximately 20°C ± 2°C).

-

Allow the extraction to proceed for 48 hours.

-

Decant the acetone extract.

-

Add fresh acetone to the lichen material and extract for an additional 24 hours.

-

Combine the two acetone extracts.

-

Evaporate the solvent from the combined extracts using a rotary evaporator to yield the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (Merck 60 G, 0.032–0.063 nm) column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a solvent system of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

-

Fraction Monitoring:

-

Collect fractions from the column.

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC) on silica gel plates (Merck 60 F254).

-

Develop the TLC plates and visualize the spots using a UV lamp (254/365 nm) and by spraying with a sulfuric acid reagent followed by heating.

-

Combine the fractions containing pure this compound.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest in MCF-7 Cells

Caption: this compound's proposed mechanism for cell cycle arrest.

References

Technical Support Center: Epanorin Synthesis

Welcome to the technical support center for the synthesis of Epanorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and biomimetic synthesis of this compound involves the ring-opening of pulvinic acid dilactone (PAD) with the methyl ester of L-leucine.[1] This reaction is typically carried out in the presence of a mild base to facilitate the nucleophilic attack of the amino acid ester on the lactone ring.

Q2: I am experiencing low yields of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

-

Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

-

Side reactions: Pulvinic acid dilactone can be susceptible to hydrolysis or reaction with other nucleophiles present in the reaction mixture.

-

Degradation of starting material or product: PAD or this compound may degrade under harsh reaction conditions (e.g., high temperatures or strong bases).

-

Suboptimal stoichiometry: An incorrect ratio of PAD to the L-leucine methyl ester can lead to unreacted starting materials and lower yields of the desired product.

-

Purification losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: The primary side reaction of concern is the hydrolysis of the pulvinic acid dilactone starting material, which can occur if moisture is present in the reaction. This leads to the formation of pulvinic acid, which will not react with the amino acid ester to form this compound. Additionally, if the L-leucine methyl ester is not pure, other nucleophilic impurities could potentially react with the PAD.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (PAD and L-leucine methyl ester), you can observe the consumption of the reactants and the formation of the this compound product spot.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating this compound from unreacted starting materials and any side products. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no this compound formation (based on TLC analysis) | 1. Inactive L-leucine methyl ester (e.g., hydrochloride salt used without base). 2. Decomposed Pulvinic Acid Dilactone (PAD). 3. Insufficient reaction temperature or time. | 1. If using the hydrochloride salt of L-leucine methyl ester, ensure a sufficient amount of a mild base (e.g., sodium acetate) is added to generate the free amine in situ. 2. Use freshly prepared or properly stored PAD. Check the purity of PAD by melting point or spectroscopic methods. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. |

| Multiple spots on TLC, indicating a mixture of products | 1. Presence of impurities in starting materials. 2. Side reactions occurring due to moisture or other nucleophiles. 3. Degradation of the product. | 1. Ensure the purity of both PAD and L-leucine methyl ester before starting the reaction. 2. Use anhydrous solvents and reagents to minimize hydrolysis of PAD. 3. Avoid excessively high temperatures and prolonged reaction times. |

| Difficulty in purifying this compound | 1. Co-elution of impurities with the product during column chromatography. 2. Product is not crystallizing. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation. 2. Try different solvent systems for recrystallization. If the product is an oil, try trituration with a non-polar solvent to induce solidification. |

| Low isolated yield after purification | 1. Loss of product during workup (e.g., in aqueous washes). 2. Inefficient extraction of the product. 3. Adsorption of the product onto the silica gel during chromatography. | 1. Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer is not causing product degradation or partitioning into the aqueous phase. 2. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. 3. Pre-treat the silica gel with a small amount of triethylamine in the eluent to minimize adsorption of the slightly acidic product. |

Data Presentation: Optimizing this compound Synthesis Yield

The following table presents hypothetical yet realistic data to illustrate how reaction conditions can be optimized to improve the yield of this compound. These values are intended as a guide for experimental design.

| Entry | Stoichiometry (PAD:Amine:Base) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | 1 : 1.1 : 2 | 25 | 24 | Dichloromethane | 45 |

| 2 | 1 : 1.1 : 2 | 40 (reflux) | 12 | Dichloromethane | 65 |

| 3 | 1 : 1.5 : 2 | 40 (reflux) | 12 | Dichloromethane | 75 |

| 4 | 1 : 1.1 : 4 | 40 (reflux) | 12 | Dichloromethane | 70 |

| 5 | 1 : 1.5 : 4 | 60 (reflux) | 8 | Toluene | 85 |

| 6 | 1 : 1.5 : 4 | 80 (reflux) | 8 | Toluene | 82 (some degradation observed) |

Experimental Protocols

Synthesis of Pulvinic Acid Dilactone (PAD)

This protocol is adapted from a literature procedure.

Materials:

-

Pulvinic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

A mixture of pulvinic acid, acetic anhydride, and a catalytic amount of anhydrous sodium acetate is heated at reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated PAD is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.

-

The resulting yellow solid is dried under vacuum.

Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

-

Pulvinic Acid Dilactone (PAD)

-

L-leucine methyl ester hydrochloride

-

Sodium acetate

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a solution of Pulvinic Acid Dilactone (1 equivalent) in an anhydrous solvent, add L-leucine methyl ester hydrochloride (1.5 equivalents) and sodium acetate (4 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., reflux).

-

Monitor the reaction progress by TLC until the starting material (PAD) is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.

Mandatory Visualizations

Caption: Synthetic pathway of this compound from Pulvinic Acid Dilactone.

Caption: Troubleshooting workflow for improving this compound synthesis yield.

References

Interpreting unexpected results in Epanorin cell-based assays

Welcome to the Epanorin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.

Product Overview

This compound is a potent and selective small molecule inhibitor of the Kinase-A signaling pathway. It is a secondary metabolite derived from lichens and has shown potential as an anti-proliferative agent in cancer cell lines by inducing cell cycle arrest.[1][2] this compound's primary mechanism of action is the inhibition of Kinase-A, which leads to a downstream reduction in the phosphorylation of its key substrate, Protein-B . This interruption of the Pro-Growth Signaling Pathway can suppress cell proliferation and induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating sensitive cancer cell lines with this compound?

A1: In sensitive cell lines, this compound is expected to cause a dose-dependent decrease in cell viability and proliferation.[1][2] This is typically accompanied by a reduction in the phosphorylation of Protein-B and an increase in apoptosis, often measured by the activation of caspases 3 and 7.

Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

-

Cell Line Resistance: The cell line you are using may not be dependent on the Kinase-A pathway for survival.

-

Compound Inactivity: Ensure your this compound stock is properly stored and that fresh dilutions are made for each experiment to prevent degradation.[3]

-

Suboptimal Assay Conditions: The cell seeding density, treatment duration, or the viability assay itself may not be optimized.

Q3: My Western blot results show no change in Protein-B phosphorylation after this compound treatment. How can I troubleshoot this?

A3: This could be due to issues with the Western blot protocol or a lack of biological response. Key troubleshooting steps include:

-

Use of Inhibitors: Ensure that phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of your proteins.

-

Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.

-

Antibody Specificity: Verify that your primary antibody is specific for the phosphorylated form of Protein-B.

-

Positive Control: Include a positive control where you know the pathway is activated to ensure your detection system is working.

Q4: I'm seeing high background signal in my Caspase-Glo® 3/7 assay, even in my untreated control wells. What is the cause?

A4: High background in luminescent caspase assays can occur for a few reasons:

-

Spontaneous Apoptosis: All cultured cells have a basal level of apoptosis, which the highly sensitive Caspase-Glo® assay can detect.

-

Serum Activity: Cell culture serum can contain caspase-like activity. It is important to run a "no-cell" control with just media and the assay reagent to determine the true background.

-

Assay Plate Choice: Use opaque, white multiwell plates to maximize the luminescent signal and avoid well-to-well crosstalk that can occur with clear plates.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT/XTT) Assays

High variability between replicate wells can mask the true effect of this compound. Use the following guide to diagnose and resolve this issue.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider seeding the outer wells with media only to avoid "edge effects". | Reduced standard deviation between replicate wells, leading to more consistent and reliable dose-response curves. |

| Compound Precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. Perform a solubility test of this compound in your final assay media concentration. | The compound should be fully dissolved at all tested concentrations, ensuring accurate dosing. |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | The vehicle control wells should show high and consistent cell viability. |

| Variable Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents (e.g., MTT, stop solution) to all wells as simultaneously as possible. | Minimized well-to-well variation in assay timing, leading to more uniform results. |

| Assay Interference | This compound may interfere with the metabolic assays. Run a control with this compound in cell-free media to see if it directly reduces the MTT reagent. | No change in absorbance should be observed in the cell-free control, confirming the compound does not interfere with the assay. |

Issue 2: Weak or No Signal for Phospho-Protein-B in Western Blot

A weak or absent signal for the target protein can be frustrating. This guide provides steps to improve detection.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Low Protein Abundance | Increase the amount of protein loaded onto the gel. You can concentrate your sample by using less lysis buffer or by performing an immunoprecipitation for Protein-B. | A stronger, more easily detectable band for both total and phosphorylated Protein-B. |

| Inefficient Phosphorylation | Optimize the stimulation conditions and perform a time-course experiment to find the peak of Protein-B phosphorylation. | Identification of the optimal time point post-treatment to observe the maximum effect of this compound. |

| Sample Degradation | Always keep samples on ice and use freshly prepared lysis buffer containing both protease and phosphatase inhibitors. | Preservation of the phosphorylated state of Protein-B during sample preparation. |

| Inefficient Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | Uniform and complete transfer of proteins from the gel to the membrane. |

| Suboptimal Antibody Dilution | Perform a titration of your primary phospho-Protein-B antibody to find the optimal concentration that maximizes signal and minimizes background. | A clear band at the correct molecular weight with minimal non-specific bands. |

| Buffer Choice | Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for all wash and antibody incubation steps, as phosphate ions can interfere with phospho-antibody binding. | Improved binding of the phospho-specific antibody to its target, resulting in a stronger signal. |

Experimental Protocols & Workflows

Protocol 1: Western Blot for Phospho-Protein-B Detection

This protocol outlines the key steps for detecting changes in Protein-B phosphorylation following this compound treatment.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Keep samples on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation & Electrophoresis:

-

Add 4x Laemmli sample buffer to 20-30 µg of protein lysate.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and run under standard conditions.

-

-

Membrane Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody (anti-phospho-Protein-B) overnight at 4°C, diluted in 5% BSA/TBST.

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total Protein-B as a loading control.

-

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a general workflow for measuring apoptosis induction by this compound.

-

Cell Seeding:

-

Seed cells in a solid white, 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of media.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control).

-

Incubate for the desired treatment period (e.g., 24, 48 hours).

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Signaling Pathway & Logic Diagrams

This compound's Mechanism of Action

This compound acts by inhibiting Kinase-A. In a typical pro-growth signaling cascade, an upstream signal activates Kinase-A, which in turn phosphorylates its substrate, Protein-B. Phosphorylated Protein-B then promotes cell survival and proliferation. By blocking Kinase-A, this compound prevents the phosphorylation of Protein-B, thereby inhibiting these downstream effects.

Troubleshooting Logic: No Effect Observed

When an experiment with this compound fails to produce the expected anti-proliferative effect, a systematic troubleshooting approach is necessary. The logic diagram below outlines the decision-making process to identify the root cause, starting from the most fundamental checks.

References

Best practices for long-term storage of Epanorin solutions

Technical Support Center: Epanorin Solutions

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions? A1: For long-term stability (> 1 month), this compound stock solutions (10mM in DMSO) should be aliquoted into small, single-use volumes and stored at -80°C. For short-term storage (up to 1 week), aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Can I store this compound solutions at 4°C? A2: Storage of this compound in its DMSO stock solution at 4°C is not recommended for periods longer than 24 hours due to a significant increase in the rate of degradation. Working solutions diluted in aqueous buffers should be prepared fresh daily.

Q3: What is the shelf-life of this compound when stored correctly? A3: When stored as a 10mM stock solution in anhydrous DMSO at -80°C, this compound is stable for up to 24 months with minimal degradation (<5%).

Q4: Are this compound solutions sensitive to light? A4: Yes, this compound exhibits moderate photosensitivity. All stock and working solutions should be stored in amber or light-blocking tubes. When handling, minimize exposure to direct light.

Q5: What solvents are recommended for preparing this compound stock solutions? A5: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, further dilution in a suitable buffer (e.g., PBS, pH 7.4) is advised. Ensure the final DMSO concentration in your experimental setup is non-toxic to your model system (typically <0.1%).

Troubleshooting Guide

Issue 1: I observed precipitation in my this compound aliquot after thawing.

-

Cause A: The solubility limit may have been exceeded, especially in aqueous buffers after dilution from a DMSO stock.

-

Solution A: Gently warm the solution to 37°C for 5-10 minutes and vortex briefly. If the precipitate does not redissolve, it may be necessary to centrifuge the tube and use the clear supernatant, followed by a concentration measurement. For future use, consider using a lower concentration or adding a solubilizing agent compatible with your experiment.

-

Cause B: Water may have been introduced into the DMSO stock, causing the compound to crystallize upon freezing.

-

Solution B: Ensure you are using anhydrous DMSO and tightly sealed tubes. Discard the precipitated stock if it cannot be redissolved, as its concentration is no longer reliable.

Issue 2: My this compound solution has developed a yellow tint.

-

Cause: This may indicate oxidative degradation of the this compound peptide, potentially accelerated by improper storage, light exposure, or contaminants.

-

Solution: Discard the discolored solution. Prepare a fresh stock from a new vial of lyophilized powder. Review your storage and handling procedures to prevent future occurrences, ensuring minimal light exposure and storage at the correct temperature.

Issue 3: I am seeing reduced or no activity of this compound in my cellular assays.

-

Cause A: The compound may have degraded due to repeated freeze-thaw cycles.

-

Solution A: Always prepare single-use aliquots from your main stock solution to avoid the damaging effects of repeated temperature changes.

-

Cause B: The working solution was stored for too long at 4°C or room temperature.

-

Solution B: Always prepare fresh working solutions from a frozen stock immediately before your experiment. Do not store diluted aqueous solutions. Refer to the stability data below.

Quantitative Stability Data

The following table summarizes the stability of a 10mM this compound solution in DMSO under various storage conditions. Stability was assessed via HPLC to measure the percentage of intact this compound remaining.

| Storage Condition | Duration | Intact this compound (%) | Notes |

| -80°C | 12 Months | 98.7% | Recommended for Long-Term Storage |

| 24 Months | 96.5% | ||

| -20°C | 1 Month | 99.1% | Suitable for Short-Term Storage |

| 3 Months | 91.3% | Significant degradation observed | |

| 6 Months | 82.4% | Not recommended | |

| 4°C | 24 Hours | 97.2% | Acceptable for immediate use |

| 72 Hours | 85.6% | Not recommended | |

| Room Temp (22°C) | 8 Hours | 90.5% | Significant degradation |

| 24 Hours | 76.1% | Avoid this condition | |

| -80°C (3x Freeze-Thaw) | 24 Hours | 92.3% | Demonstrates sensitivity to cycling |

Experimental Protocols

Protocol: Real-Time Stability Assessment of this compound

This protocol outlines a method for determining the stability of this compound solutions under specific storage conditions.

-

Preparation of Stock Solution:

-

Dissolve lyophilized this compound powder in anhydrous DMSO to a final concentration of 10mM.

-

Ensure complete dissolution by vortexing for 2 minutes.

-

-

Aliquoting:

-

Dispense 20µL single-use aliquots of the stock solution into amber, screw-cap microtubes.

-

Tightly seal the caps to prevent moisture entry.

-

-

Storage Conditions Setup:

-

Designate sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, Room Temperature).

-

Place the corresponding aliquots into their respective temperature-controlled environments.

-

-

Time-Point Analysis:

-

At designated time points (e.g., T=0, 24h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely at room temperature.

-

-

Sample Preparation for HPLC:

-

Dilute the thawed this compound sample to a final concentration of 100µM using a 50:50 acetonitrile/water mobile phase.

-

Filter the sample through a 0.22µm syringe filter to remove any particulates.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Run a gradient elution method suitable for peptide separation.

-

Monitor the eluent at a wavelength of 280nm.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Calculate the percentage of remaining intact this compound by comparing the peak area at a given time point to the peak area at T=0.

-

% Intact = (Peak Area at T=x / Peak Area at T=0) * 100

-

Visualizations

Caption: Hypothetical signaling pathway for this compound action.

Caption: Experimental workflow for this compound stability testing.

Caption: Troubleshooting logic for common this compound solution issues.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and addressing common issues encountered during Epanorin-related cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a secondary metabolite derived from lichens, which has been identified as a potential antineoplastic agent.[1][2] Its primary mechanism of action is the inhibition of cancer cell proliferation by inducing cell cycle arrest in the G0/G1 phase.[1][3][4] Notably, this compound has shown a lack of significant cytotoxicity in normal cell lines like HEK-293 and human fibroblasts, suggesting it may be a suitable candidate for further cancer research.

Q2: My this compound-treated cells have stopped dividing and appear larger and flatter than the control cells. Is this a sign of contamination?

While changes in cell morphology can be a sign of contamination, the observed effects are also characteristic of this compound's mechanism of action. This compound induces cell cycle arrest, which can lead to a senescent-like phenotype where cells remain viable but cease to proliferate, often becoming enlarged and flattened. It is crucial to differentiate this from contamination by regularly checking for common signs of infection, such as turbidity in the culture medium, a sudden drop in pH (medium turning yellow), or the presence of motile particles (bacteria) or filamentous structures (fungi) under the microscope.

Q3: I'm observing unexpected cell death in my this compound-treated cultures. What could be the cause?

While this compound has been reported to have low cytotoxicity in normal cells, several factors could lead to unexpected cell death:

-

Contamination: The presence of bacteria, yeast, fungi, or mycoplasma can quickly lead to cell death.

-